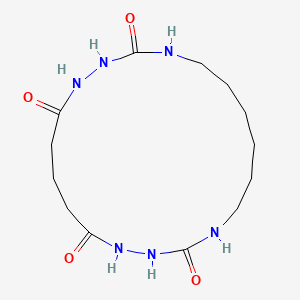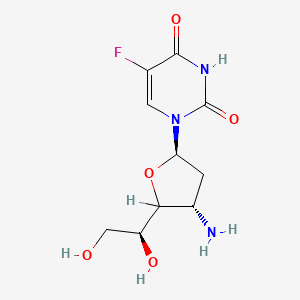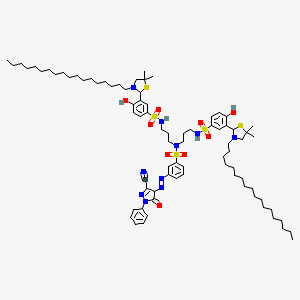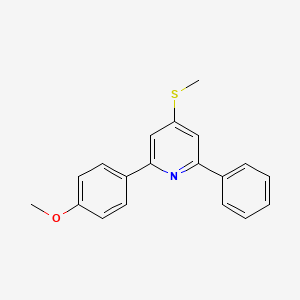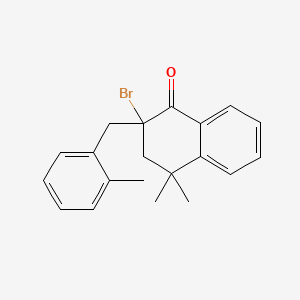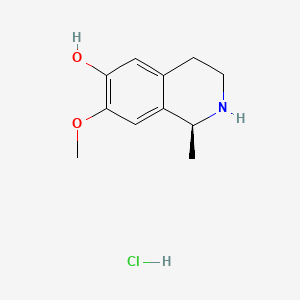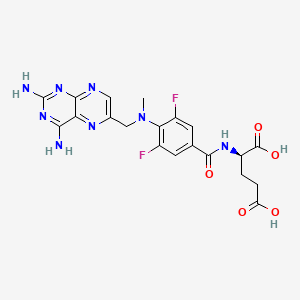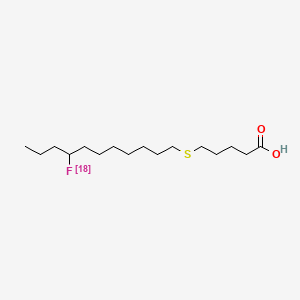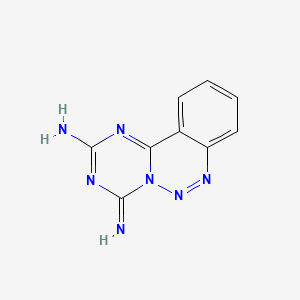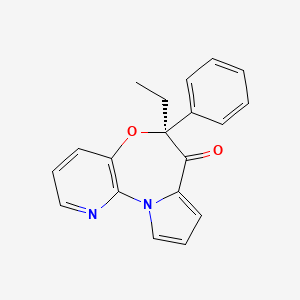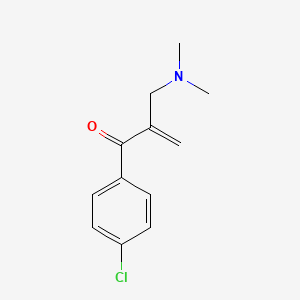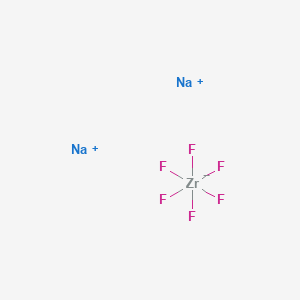
Sodium hexafluorozirconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium hexafluorozirconate can be synthesized through various methods. One common approach involves the reaction of zirconium dioxide (ZrO₂) with hydrofluoric acid (HF) and sodium fluoride (NaF) under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants into this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium tetrachloride (ZrCl₄) with sodium fluoride in the presence of hydrofluoric acid . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Sodium hexafluorozirconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide (ZrO₂) and sodium fluoride.
Reduction: It can be reduced to form zirconium metal and sodium fluoride.
Substitution: It can undergo substitution reactions with other halides to form different zirconium halide complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium metal (Na) are typically used.
Substitution: Halide salts like potassium chloride (KCl) or ammonium chloride (NH₄Cl) are used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium oxide (ZrO₂) and sodium fluoride (NaF).
Reduction: Zirconium metal (Zr) and sodium fluoride (NaF).
Substitution: Various zirconium halide complexes.
科学的研究の応用
Sodium hexafluorozirconate has a wide range of applications in scientific research, including:
作用機序
The mechanism by which sodium hexafluorozirconate exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful as a catalyst and in the stabilization of other compounds . The molecular targets and pathways involved include the formation of zirconium-fluoride bonds, which enhance the stability and reactivity of the compound in various applications .
類似化合物との比較
- Potassium hexafluorozirconate (K₂ZrF₆)
- Ammonium hexafluorozirconate ((NH₄)₂ZrF₆)
- Hexafluorozirconic acid (H₂ZrF₆)
Comparison: Sodium hexafluorozirconate is unique due to its specific reactivity and stability in various chemical reactions. Compared to potassium hexafluorozirconate and ammonium hexafluorozirconate, it offers better solubility and ease of handling in industrial processes . Hexafluorozirconic acid, on the other hand, is more commonly used in catalysis and surface treatments due to its acidic nature .
特性
分子式 |
F6Na2Zr |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
disodium;hexafluorozirconium(2-) |
InChI |
InChI=1S/6FH.2Na.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChIキー |
KSYURTCLCUKLSF-UHFFFAOYSA-H |
正規SMILES |
F[Zr-2](F)(F)(F)(F)F.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



